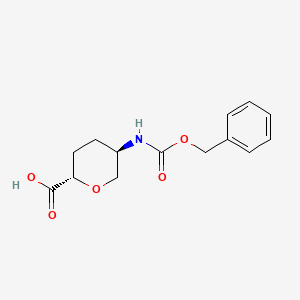
(2S,5R)-5-(Benzyloxycarbonylamino)tetrahydropyran-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,5R)-5-(Benzyloxycarbonylamino)tetrahydropyran-2-carboxylic acid: is a complex organic compound characterized by its unique stereochemistry and functional groups This compound features a tetrahydropyran ring, an amino group protected by a benzyloxycarbonyl (Cbz) group, and a carboxylic acid moiety
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with tetrahydropyran-2-carboxylic acid as the starting material.
Protection of Amino Group: The amino group is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine (Et3N) to form the Cbz-protected intermediate.
Stereochemistry Control: The stereochemistry at the 2 and 5 positions is controlled using chiral catalysts or reagents to ensure the formation of the (2S,5R) isomer.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods:
Batch Production: The compound is synthesized in batches to ensure quality control and consistency.
Scale-Up: Industrial-scale production involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and minimize by-products.
Chemical Reactions Analysis
(2S,5R)-5-(Benzyloxycarbonylamino)tetrahydropyran-2-carboxylic acid: undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form its corresponding carboxylate salt.
Reduction: The Cbz-protected amino group can be reduced to form the free amine.
Substitution: The hydroxyl group on the tetrahydropyran ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Substitution: Using electrophiles such as alkyl halides in the presence of a base.
Major Products Formed:
Carboxylate Salt: Formed from the oxidation of the carboxylic acid group.
Free Amine: Formed from the reduction of the Cbz-protected amino group.
Substituted Tetrahydropyran: Formed from substitution reactions on the hydroxyl group.
Scientific Research Applications
This compound has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in drug development, particularly in the design of new antibiotics or anti-inflammatory agents.
Industry: Utilized in the production of fine chemicals and pharmaceutical intermediates.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
(2S,5R)-5-(Benzyloxycarbonylamino)tetrahydropyran-2-carboxylic acid: can be compared to other similar compounds, such as:
Penicillin V Benzathine: Both compounds contain a benzyl group and a carboxylic acid moiety, but differ in their core structures and biological activities.
Tetrahydropyran Derivatives: Other derivatives of tetrahydropyran with different substituents and stereochemistry.
Amino Acid Derivatives: Compounds with similar amino acid functionalities but different protecting groups and stereochemistry.
Properties
Molecular Formula |
C14H17NO5 |
|---|---|
Molecular Weight |
279.29 g/mol |
IUPAC Name |
(2S,5R)-5-(phenylmethoxycarbonylamino)oxane-2-carboxylic acid |
InChI |
InChI=1S/C14H17NO5/c16-13(17)12-7-6-11(9-19-12)15-14(18)20-8-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,15,18)(H,16,17)/t11-,12+/m1/s1 |
InChI Key |
QUIDJEBZWGVSFE-NEPJUHHUSA-N |
Isomeric SMILES |
C1C[C@H](OC[C@@H]1NC(=O)OCC2=CC=CC=C2)C(=O)O |
Canonical SMILES |
C1CC(OCC1NC(=O)OCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















